Cas no 90843-06-4 (Benzene, 4-ethynyl-1-methoxy-2-methyl-)
Benzene, 4-ethynyl-1-methoxy-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 4-ethynyl-1-methoxy-2-methyl-
- 4-ethynyl-1-methoxy-2-methylbenzene
- SCHEMBL4304416
- DTXSID80660722
- AKOS012333481
- AGTWWFRYYPHKBO-UHFFFAOYSA-N
- 90843-06-4
- A1-14300
-
- Inchi: 1S/C10H10O/c1-4-9-5-6-10(11-3)8(2)7-9/h1,5-7H,2-3H3
- InChI Key: AGTWWFRYYPHKBO-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C#C)=CC=1C
Computed Properties
- Exact Mass: 146.073
- Monoisotopic Mass: 146.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2A^2
- XLogP3: 2.5
Benzene, 4-ethynyl-1-methoxy-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ63801-2.5g |
Benzene, 4-ethynyl-1-methoxy-2-methyl- |
90843-06-4 | 95% | 2.5g |
$1151.00 | 2024-05-20 |
Benzene, 4-ethynyl-1-methoxy-2-methyl- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Benzene, 4-ethynyl-1-methoxy-2-methyl-
Research Briefing on Benzene, 4-ethynyl-1-methoxy-2-methyl- (CAS: 90843-06-4) in Chemical Biology and Pharmaceutical Applications
Benzene, 4-ethynyl-1-methoxy-2-methyl- (CAS: 90843-06-4) is a specialized aromatic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its ethynyl and methoxy functional groups, serves as a versatile building block in the synthesis of complex molecules, particularly in the development of targeted therapeutics and diagnostic agents. Recent studies have explored its utility in click chemistry, drug conjugation, and as a precursor for bioactive molecules.
One of the most notable applications of Benzene, 4-ethynyl-1-methoxy-2-methyl- is its role in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for bioconjugation, enabling the attachment of fluorescent tags, drug molecules, or other functional groups to biomolecules such as proteins and nucleic acids. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in synthesizing novel PROTACs (Proteolysis Targeting Chimeras), which are emerging as a promising strategy for targeted protein degradation in cancer therapy.
In addition to its role in bioconjugation, Benzene, 4-ethynyl-1-methoxy-2-methyl- has been investigated as a key intermediate in the synthesis of small-molecule inhibitors. For instance, a recent preprint on bioRxiv highlighted its use in developing inhibitors for kinase enzymes implicated in inflammatory diseases. The ethynyl group's reactivity allows for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.
Another area of interest is the compound's potential in radiopharmaceuticals. Researchers at the University of California, San Francisco, reported in ACS Chemical Biology (2024) that derivatives of Benzene, 4-ethynyl-1-methoxy-2-methyl- could be labeled with radioactive isotopes (e.g., fluorine-18) for positron emission tomography (PET) imaging. This application leverages the compound's stability and modularity to create targeted imaging agents for early disease detection.
Despite its promise, challenges remain in optimizing the synthesis and scalability of Benzene, 4-ethynyl-1-methoxy-2-methyl- for industrial applications. A 2024 review in Organic Process Research & Development noted that while laboratory-scale synthesis is well-established, large-scale production requires further refinement to ensure cost-effectiveness and reproducibility. Advances in flow chemistry and catalytic systems may address these limitations in the near future.
In conclusion, Benzene, 4-ethynyl-1-methoxy-2-methyl- (CAS: 90843-06-4) represents a valuable tool in modern chemical biology and pharmaceutical research. Its versatility in click chemistry, drug development, and imaging applications underscores its importance as a building block for next-generation therapeutics. Ongoing research aims to expand its utility while addressing scalability challenges, positioning it as a critical component in the future of precision medicine.
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